
Tris(2-ethylbutyl) propane-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-ethylbutyl) propane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C_27H_50O_6. It is an ester derived from propane-1,2,3-tricarboxylic acid and 2-ethylbutanol. This compound is known for its applications in various industries, including plasticizers, lubricants, and as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-ethylbutyl) propane-1,2,3-tricarboxylate typically involves the esterification of propane-1,2,3-tricarboxylic acid with 2-ethylbutanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The final product is often subjected to additional purification steps, such as vacuum distillation, to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2-ethylbutyl) propane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of propane-1,2,3-tricarboxylic acid and 2-ethylbutanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Propane-1,2,3-tricarboxylic acid and 2-ethylbutanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives of the original ester.
Wissenschaftliche Forschungsanwendungen
Tris(2-ethylbutyl) propane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential as a biodegradable plasticizer in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of flexible PVC, lubricants, and coatings.
Wirkmechanismus
The mechanism of action of Tris(2-ethylbutyl) propane-1,2,3-tricarboxylate involves its interaction with various molecular targets. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with cellular membranes, enhancing permeability and facilitating the delivery of active compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-ethylhexyl) propane-1,2,3-tricarboxylate: Similar structure but with longer alkyl chains, leading to different physical properties.
Tris(2-ethylbutyl) citrate: Similar ester but derived from citric acid, used as a plasticizer and in food applications.
Uniqueness
Tris(2-ethylbutyl) propane-1,2,3-tricarboxylate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its balance of hydrophobic and hydrophilic characteristics makes it suitable for a wide range of applications, from industrial to biomedical fields.
Eigenschaften
CAS-Nummer |
5333-55-1 |
|---|---|
Molekularformel |
C24H44O6 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
tris(2-ethylbutyl) propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C24H44O6/c1-7-18(8-2)15-28-22(25)13-21(24(27)30-17-20(11-5)12-6)14-23(26)29-16-19(9-3)10-4/h18-21H,7-17H2,1-6H3 |
InChI-Schlüssel |
LOJCVBYPRKBWPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)COC(=O)CC(CC(=O)OCC(CC)CC)C(=O)OCC(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




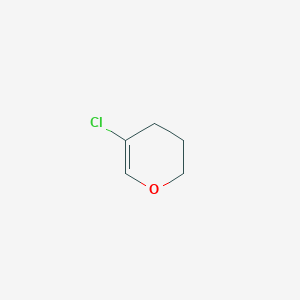

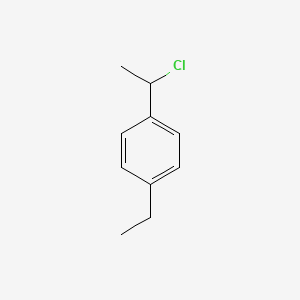

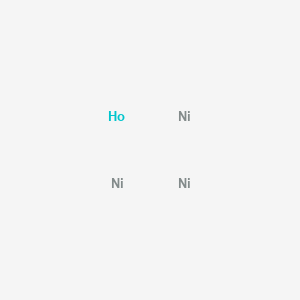


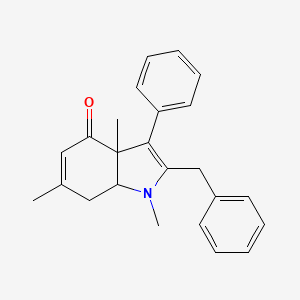
![Bis[4-(oxolan-2-yl)butan-2-yl] hexanedioate](/img/structure/B14723270.png)
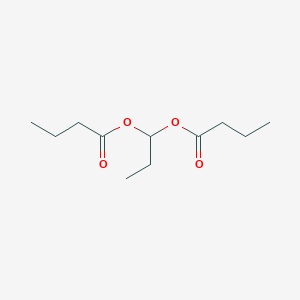
![7H-Tetrazolo[5,1-i]purine, 7-benzyl-](/img/structure/B14723277.png)
![Ethyl 4-(3-fluorophenyl)-2-methyl-6-oxo-1-({4-[4-(3-phenylprop-2-en-1-yl)piperazine-1-carbonyl]phenyl}methyl)-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14723291.png)
